molecular formula C19H25NO4 B102908 Salmefamol CAS No. 18910-65-1

Salmefamol

Cat. No.: B102908
CAS No.: 18910-65-1
M. Wt: 331.4 g/mol
InChI Key: VPMWDFRZSIMDKW-UHFFFAOYSA-N
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Scientific Research Applications

Salmefamol has been extensively studied for its applications in respiratory medicine. It is used as a bronchodilator to treat conditions such as asthma and chronic obstructive pulmonary disease. Clinical trials have demonstrated its efficacy in improving lung function and reducing symptoms of airway obstruction .

In addition to its medical applications, this compound is also used in research to study the pharmacodynamics and pharmacokinetics of beta-2 adrenergic receptor agonists. It serves as a model compound for investigating the mechanisms of action and therapeutic potential of similar drugs .

Mechanism of Action

Safety and Hazards

The safety data sheets for Salmefamol were not available in the search results . Therefore, it’s recommended to handle it with care and use it only for R&D purposes .

Biochemical Analysis

Biochemical Properties

Salmefamol plays a crucial role in biochemical reactions by interacting with β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction leads to the activation of adenylate cyclase, which in turn increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of smooth muscles and bronchodilation. This compound also interacts with various enzymes and proteins involved in the cAMP signaling pathway, enhancing its bronchodilator effects .

Cellular Effects

This compound exerts significant effects on various cell types, particularly bronchial smooth muscle cells. By binding to β2-adrenergic receptors, this compound activates the cAMP signaling pathway, leading to muscle relaxation and bronchodilation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in the airways .

Molecular Mechanism

At the molecular level, this compound functions as a β2-adrenergic receptor agonist. Upon binding to these receptors, this compound stimulates adenylate cyclase, resulting in increased cAMP production. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to smooth muscle relaxation. This compound’s high lipophilicity allows it to remain in the lipid bilayer of cell membranes, providing a sustained release and prolonged action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its bronchodilator effects for several hours after administration. Its stability can be influenced by factors such as temperature and pH. Long-term studies have indicated that this compound does not exhibit significant degradation, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been extensively studied in animal models. At therapeutic doses, this compound effectively alleviates bronchoconstriction without causing significant adverse effects. At higher doses, it may induce side effects such as tremors and tachycardia. The threshold for toxic effects varies among different animal models, but it is generally observed that this compound has a wide therapeutic index, making it a safe and effective bronchodilator .

Metabolic Pathways

This compound is metabolized primarily in the liver through processes such as hydroxylation and conjugation. The major metabolic pathways involve the action of cytochrome P450 enzymes, particularly CYP3A4. These enzymes convert this compound into inactive metabolites, which are then excreted via the kidneys. The metabolic flux of this compound can be influenced by factors such as genetic polymorphisms and co-administration of other drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly after oral or inhaled administration, with peak plasma levels occurring within 1-2 hours. This compound is distributed widely in the body, with a high affinity for bronchial smooth muscle cells. It is also known to bind to plasma proteins, which aids in its transport and prolongs its duration of action .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes, where it interacts with β2-adrenergic receptors. This localization is crucial for its sustained bronchodilator effects. This compound’s high lipophilicity allows it to remain embedded in the cell membrane, providing a continuous supply of the drug to the receptors. Additionally, post-translational modifications such as phosphorylation may influence its activity and function .

Chemical Reactions Analysis

Salmefamol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents such as dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenyl derivatives and alcohols .

Comparison with Similar Compounds

Salmefamol is chemically related to other beta-2 adrenergic receptor agonists such as salbutamol, terbutaline, and fenoterol. Compared to these compounds, this compound has a longer duration of action and a higher potency in bronchodilation . It has been shown to be 1.5 times more active than salbutamol in antagonizing bronchoconstriction .

Similar compounds include:

This compound’s uniqueness lies in its combination of high potency and prolonged duration of action, making it a valuable therapeutic agent for managing chronic respiratory conditions .

Properties

IUPAC Name

4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWDFRZSIMDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864864
Record name 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18910-65-1
Record name Salmefamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18910-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salmefamol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salmefamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALMEFAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q56SEY8X9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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